molecular formula C18H12BrN3OS B13084385 2-(4-BR-PH)-5-(4-Methylbenzylidene)(1,3)thiazolo(3,2-B)(1,2,4)triazol-6(5H)-one CAS No. 606952-57-2

2-(4-BR-PH)-5-(4-Methylbenzylidene)(1,3)thiazolo(3,2-B)(1,2,4)triazol-6(5H)-one

Cat. No.: B13084385
CAS No.: 606952-57-2
M. Wt: 398.3 g/mol
InChI Key: BPDQXSFHRSGMJR-GDNBJRDFSA-N
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Description

2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound with the molecular formula C18H12BrN3OS and a molecular weight of 398.28 g/mol . It belongs to a class of 5-ylidene-thiazolo[3,2-b][1,2,4]triazol-6-one derivatives, which have been scientifically evaluated and shown to possess notable anticancer properties . Published research in the European Journal of Medicinal Chemistry indicates that this structural class exhibits a potent anticancer profile, demonstrating growth inhibition activity against a diverse panel of human cancer cell lines. These include models of renal cancer, leukemia, colon cancer, breast cancer, and melanoma . Studies have specifically highlighted that the 5-ylidene-substituted analogs are characterized by more potent anticancer activity compared to their amide counterparts, making this compound a valuable scaffold for investigative oncology and preclinical drug discovery research . The compound is provided exclusively for research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Properties

CAS No.

606952-57-2

Molecular Formula

C18H12BrN3OS

Molecular Weight

398.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)-5-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12BrN3OS/c1-11-2-4-12(5-3-11)10-15-17(23)22-18(24-15)20-16(21-22)13-6-8-14(19)9-7-13/h2-10H,1H3/b15-10-

InChI Key

BPDQXSFHRSGMJR-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves three key stages:

This synthetic approach is consistent with methods used for related fused heterocycles containing thiazole and triazole rings.

Preparation of the Thiazolo[3,2-b]triazol-6(5H)-one Core

The fused thiazolo-triazole core is generally synthesized via cyclization reactions involving thiosemicarbazides or hydrazides and α-haloketones or α-haloesters. For example:

  • Step 1: Synthesis of a thiosemicarbazide derivative by reaction of thiosemicarbazide with an appropriate aryl aldehyde or ketone.
  • Step 2: Cyclization with α-haloketones or α-haloesters to form the thiazole ring fused to the triazole moiety.

This method is supported by literature on thiazole and triazole ring formation under mild reflux conditions in ethanol or other polar solvents, often catalyzed by acids or bases for cyclodehydration.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent at position 2 is introduced by starting from 4-bromobenzaldehyde or 4-bromobenzyl halides as precursors. Typical procedures include:

  • Using 4-bromobenzaldehyde in condensation reactions with thiosemicarbazides or hydrazides to form Schiff bases or hydrazones, which then cyclize to the fused heterocycle.
  • Alternatively, 4-bromophenyl-substituted α-haloketones can be used in the cyclization step to incorporate the bromophenyl group directly into the heterocyclic core.

Formation of the 5-(4-Methylbenzylidene) Substituent

The 5-position benzylidene substituent is commonly introduced by condensation of the thiazolo[3,2-b]triazol-6(5H)-one intermediate with 4-methylbenzaldehyde under reflux in ethanol or other suitable solvents:

  • The reaction proceeds via Knoevenagel-type condensation, forming the benzylidene double bond at position 5.
  • This step typically requires mild acid or base catalysis and prolonged reflux (e.g., 12 hours) to ensure complete conversion.

Representative Preparation Procedure

A representative synthetic procedure based on analogous compounds and reported methods is as follows:

Step Reagents & Conditions Description Yield & Notes
1 Thiosemicarbazide + 4-bromobenzaldehyde, reflux in ethanol Formation of thiosemicarbazone intermediate Moderate to high yield (60-85%)
2 Addition of α-haloketone (e.g., 4-methylbenzyl halide) under reflux Cyclization to thiazolo[3,2-b]triazol-6(5H)-one core High yield (70-90%)
3 Condensation with 4-methylbenzaldehyde in ethanol, reflux 10-12 h Formation of 5-(4-methylbenzylidene) substituent Purity >95% after recrystallization

Reaction Conditions and Optimization

  • Solvent: Ethanol is preferred for its green chemistry profile and effective solubilizing properties.
  • Catalysts: Mild acid catalysts (e.g., acetic acid) or bases (e.g., piperidine) may be used to promote condensation.
  • Temperature: Reflux temperatures (~78 °C for ethanol) are standard; some steps may require higher temperatures or extended times.
  • Purification: Recrystallization from DMF-DMSO or ethyl acetate-hexane mixtures yields pure crystalline products with >95% purity.

Analytical Characterization

  • NMR (1H, 13C): Confirms the presence of aromatic protons, benzylidene double bond, and heterocyclic ring protons.
  • Mass Spectrometry: Molecular ion peak consistent with C18H12BrN3OS (m/z ~397.99 for [M+H]+) confirms molecular weight.
  • IR Spectroscopy: Characteristic carbonyl stretch (~1700 cm^-1) and heterocyclic ring vibrations confirm structure.
  • Elemental Analysis: Matches calculated values for C, H, N, Br, O, and S.

Summary Table of Preparation Methods

Preparation Step Starting Materials Reaction Type Conditions Yield Range Key Notes
Thiosemicarbazone formation Thiosemicarbazide + 4-bromobenzaldehyde Condensation Reflux in ethanol, 4-6 h 60-85% Intermediate formation
Cyclization to fused core Thiosemicarbazone + α-haloketone Cyclization Reflux, acid/base catalysis 70-90% Forms thiazolo[3,2-b]triazol-6-one
Benzylidene substitution Core intermediate + 4-methylbenzaldehyde Knoevenagel condensation Reflux in ethanol, 10-12 h >90% (pure) Final product formation

Research Findings and Notes

  • The synthesis is reproducible with moderate to high yields and high purity after recrystallization.
  • The use of ethanol as solvent aligns with environmentally benign practices.
  • Mild catalytic conditions avoid harsh reagents, preserving sensitive functional groups.
  • The preparation method is adaptable for analog synthesis by varying aldehyde or haloketone substituents.
  • No direct patents or literature specifically on this exact compound were found, but analogous fused heterocycle syntheses provide a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Cyclization Reactions: The thiazolo[3,2-b][1,2,4]triazole core can be further functionalized through cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include substituted thiazolo[3,2-b][1,2,4]triazole derivatives, sulfoxides, sulfones, and thioethers.

Scientific Research Applications

2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The bromophenyl and methylbenzylidene groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be contextualized against analogs with varying substituents. Key comparisons include:

Structural and Physical Properties

Compound Name (Reference) Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) UV λmax (nm)
Target Compound R1: 4-methylbenzylidene; R2: 4-Br 414.28 N/A N/A N/A
3c: 5-benzylidene-2-[4-(4-bromophenylsulfonyl)phenyl] R1: benzylidene; R2: 4-BrSO₂C₆H₄ 524.41 273–276 64 206, 267, 363
4a: 5-(4-methoxybenzylidene)-2-[4-phenylsulfonylphenyl] R1: 4-OCH₃; R2: SO₂C₆H₅ 475.54 287–289 76 206, 274, 389
5d: (E/Z)-5-(phenylaminomethylene) R1: phenylamino; R2: H ~290 (estimated) 262–263 56 N/A
2k: (Z)-5-(thiophen-2-ylmethylene) R1: thiophen-2-yl; R2: H 236 [M+H]+ >250 64 N/A

Key Observations:

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., bromophenylsulfonyl in 3c ) correlate with higher melting points (273–276°C), while heterocyclic substituents (e.g., thiophene in 2k ) result in extremely high decomposition temperatures (>250°C).
  • Electronic and Steric Influences: The 4-methoxybenzylidene group in 4a enhances conjugation, shifting UV λmax to 389 nm, whereas the 4-methylbenzylidene in the target compound may exhibit similar bathochromic shifts, though data are unavailable.
  • Synthetic Yields: Bulkier substituents (e.g., phenylsulfonyl in 3c ) reduce yields (64%) compared to smaller groups (76% for 4a ).

Spectroscopic and Analytical Data

  • UV-Vis Spectroscopy: Compounds with extended conjugation (e.g., 4a ) show longer-wavelength absorptions (389 nm) due to π→π* transitions. The absence of data for the target compound limits direct comparison.
  • Mass Spectrometry: The target compound’s molecular ion ([M+H]+) is expected near 415 m/z , analogous to derivatives like 2k (236 [M+H]+) and 3c (524 [M+H]+).

Commercial and Industrial Relevance

  • Scalability: Industrial-grade analogs (e.g., 158525-97-4 ) are produced at 99% purity, highlighting feasible large-scale synthesis for the target compound.

Biological Activity

The compound 2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , often abbreviated as BMTTZD, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its efficacy as an inhibitor of tyrosinase and its antioxidant capabilities.

  • Molecular Formula : C19H14BrN3O2S
  • Molecular Weight : 428.30 g/mol
  • CAS Number : 606954-46-5

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibition of this enzyme is crucial for treating hyperpigmentation disorders. Studies have shown that BMTTZD exhibits significant inhibitory effects on both mushroom tyrosinase and mammalian tyrosinase.

  • In Vitro Studies :
    • BMTTZD analogs demonstrated potent inhibition of tyrosinase activity in B16F10 murine melanoma cells. Specifically, analogs showed concentration-dependent inhibition of tyrosinase activity when exposed to stimulators such as IBMX and α-MSH (α-melanocyte-stimulating hormone) .
    • The most effective analogs were found to reduce stimulated tyrosinase activity significantly more than the standard inhibitor kojic acid at equivalent concentrations .
  • Mechanism of Action :
    • Kinetic studies utilizing Lineweaver-Burk plots indicated that the inhibition mechanism may be competitive, suggesting that these compounds bind to the active site of the enzyme .

Antioxidant Activity

The antioxidant properties of BMTTZD were evaluated through various assays:

  • DPPH Radical Scavenging Activity :
    • BMTTZD exhibited strong radical scavenging activity comparable to known antioxidants, indicating its potential as a natural antioxidant agent .
  • Cellular Antioxidant Effects :
    • In cellular models, BMTTZD analogs demonstrated the ability to protect against oxidative stress-induced damage by reducing intracellular reactive oxygen species (ROS) levels .

Cytotoxicity Profile

The cytotoxic effects of BMTTZD were assessed in vitro using B16F10 cells. Notably:

  • Cell Viability Assays :
    • Most analogs did not exhibit cytotoxicity at concentrations up to 20 µM over 48 and 72 hours. However, one analog showed significant cytotoxicity at lower concentrations, necessitating its exclusion from further studies on anti-melanogenic activity .

Comparative Analysis of Biological Activities

Activity TypeBMTTZD AnalogEfficacy ComparisonReference
Tyrosinase InhibitionHighStronger than kojic acid
Antioxidant ActivityModerateComparable to known antioxidants
CytotoxicityLowNon-cytotoxic at ≤20 µM

Case Studies and Research Findings

Research has highlighted the potential applications of BMTTZD in dermatology and cosmetic formulations aimed at treating hyperpigmentation and oxidative stress-related skin conditions. The findings suggest that compounds like BMTTZD could serve as effective agents in skin lightening products due to their dual action as tyrosinase inhibitors and antioxidants.

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